2-Methyl-1,4-dinitropyrrole is a chemical compound with the molecular formula . It is categorized as a nitropyrrole derivative, known for its mutagenic properties and potential applications in various scientific fields. This compound is primarily formed during the reaction of sorbic acid with sodium nitrite, which has been noted in studies focusing on food chemistry and mutagenicity in meat products .
2-Methyl-1,4-dinitropyrrole is classified under nitro compounds and heterocycles, specifically within the pyrrole family. It can be sourced from reactions involving nitrous acid or nitrites with pyrrole derivatives. The compound is recognized for its mutagenic potential, particularly in food processing contexts where it may form as a byproduct .
The synthesis of 2-Methyl-1,4-dinitropyrrole typically involves:
The typical procedure includes dissolving 2-methylpyrrole in an acidic medium followed by gradual addition of sodium nitrite. Monitoring the reaction temperature and time is crucial for maximizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized product .
The molecular structure of 2-Methyl-1,4-dinitropyrrole consists of a pyrrole ring with two nitro groups (-NO2) attached at the 1 and 4 positions and a methyl group (-CH3) at the 2 position. The presence of these functional groups significantly influences its chemical behavior.
2-Methyl-1,4-dinitropyrrole undergoes various chemical reactions typical of nitro compounds:
The reactivity profile indicates that while it can participate in substitution reactions, care must be taken due to its mutagenic properties, which can pose risks in laboratory settings .
The mechanism through which 2-Methyl-1,4-dinitropyrrole exerts its biological effects involves metabolic activation leading to DNA damage. This compound can form reactive intermediates that interact with nucleophiles in cellular systems, potentially leading to mutations.
Studies have shown that exposure to this compound can result in significant mutagenic activity when tested on bacterial systems, indicating its potential implications for food safety and human health .
Relevant data indicate that its thermal stability is adequate for various applications but should be handled with caution due to its reactivity .
2-Methyl-1,4-dinitropyrrole has applications primarily in:
2-Methyl-1,4-dinitropyrrole (DNMP), systematic name 1,4-dinitro-2-methylpyrrole, is a nitroheterocyclic compound with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol. Its structure features a pyrrole ring substituted with a methyl group at the 2-position and nitro groups at the 1- and 4-positions. The compound's SMILES notation is CC1=CC(=CN1N+[O-])N+[O-], and its InChIKey is CAMLSTGUJYUCDX-UHFFFAOYSA-N, reflecting its unique stereoelectronic configuration. DNMP exhibits high polarity (PSA = 96.57 Ų) and moderate lipophilicity (logP ≈ 1.89), influencing its reactivity and environmental persistence. Alternative designations include 2-methyl-1,4-dinitropyrrole (used in PubChem CID 100593) and 1-methyl-2,4-dinitropyrrole (CAS# 2948-69-8), though the latter represents a positional isomer with distinct properties [1] [3] [5].
Table 1: Chemical Identifiers for DNMP
Property | Value | Source |
---|---|---|
Systematic Name | 1,4-Dinitro-2-methylpyrrole | [1] [5] |
Molecular Formula | C₅H₅N₃O₄ | [1] [3] |
CAS Registry (Isomer) | 2948-69-8 (1-methyl-2,4-dinitropyrrole) | [5] |
SMILES | CC1=CC(=CN1N+[O-])N+[O-] | [3] |
InChIKey | CAMLSTGUJYUCDX-UHFFFAOYSA-N | [3] |
Exact Mass | 171.028 g/mol | [5] |
DNMP was first identified in 1980 through pioneering studies on the chemical interaction between food preservatives. Japanese researchers discovered that sorbic acid (E200) and sodium nitrite (E250) – common additives in processed meats – undergo condensation reactions under acidic conditions (e.g., gastric pH), yielding DNMP as a major mutagenic product. This discovery was pivotal in explaining the unintended consequences of combining approved preservatives. By 1991, metabolic studies confirmed its transformation by intestinal flora into 1-nitro-2-methyl-4-aminopyrrole (NMAP), a compound with demonstrated genotoxic potential [2] [7]. Early toxicological assessments reported an oral LD₅₀ of 220 mg/kg in murine models, highlighting acute toxicity concerns [5].
DNMP's primary significance lies in its role as a processing-borne contaminant in nitrite-preserved foods containing sorbic acid. When sodium nitrite and potassium sorbate are combined at ratios near 8:1 (w/w), DNMP formation accelerates, particularly in protein-rich matrices like mortadella, sausages, and cured meats. Analytical studies using LC-MS/MS quantify DNMP levels exceeding 12.0 μg/kg in such products, correlating with mutagenic activity in Salmonella assays [7]. Industrially, DNMP has no beneficial applications; instead, it represents a critical chemical hazard requiring mitigation. Recent research focuses on:
Table 2: DNMP Formation Conditions in Processed Foods
Factor | Effect on DNMP Formation | Mitigation Strategy |
---|---|---|
Nitrite:Sorbate Ratio (8:1) | Maximizes yield (>12 μg/kg) | Reduce ratio to ≤ 3:1 |
pH < 5.0 | Accelerates reaction kinetics | Increase pH to 5.5–6.0 |
Heating (100–120°C) | Enhances nitro-group stabilization | Optimize thermal processing |
Antioxidants (e.g., ascorbate) | Suppresses formation by 60–85% | Add 500 ppm to meat matrix |
Lactobacillus cultures | Biodegrades DNMP via nitroreduction | Use LB-UFSC 01 starter culture |
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